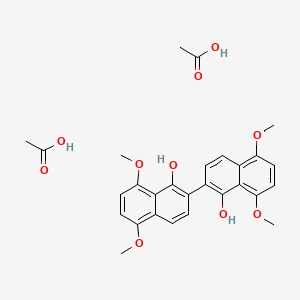![molecular formula C14H26O3P+ B14379043 {[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium CAS No. 88648-00-4](/img/structure/B14379043.png)
{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is a complex organophosphorus compound This compound is characterized by its unique structure, which includes a bi(cyclohexane) moiety linked to an oxophosphanium group via an oxy bridge The presence of a hydroxyethyl group further adds to its chemical complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium typically involves multiple steps. One common approach is the reaction of 1,1’-bi(cyclohexane)-4-ol with a suitable phosphine oxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxy bridge. The reaction conditions, including temperature and solvent choice, are critical to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The oxy bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted bi(cyclohexane) derivatives, and hydroxyethyl-substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Mécanisme D'action
The mechanism of action of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the oxy bridge and the hydroxyethyl group, which facilitate binding to the active sites of target molecules. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Propriétés
Numéro CAS |
88648-00-4 |
|---|---|
Formule moléculaire |
C14H26O3P+ |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(4-cyclohexylcyclohexyl)oxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C14H26O3P/c1-11(15)18(16)17-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h11-15H,2-10H2,1H3/q+1 |
Clé InChI |
XBPDRCXJCKVWAC-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OC1CCC(CC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


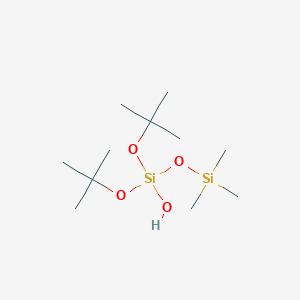
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
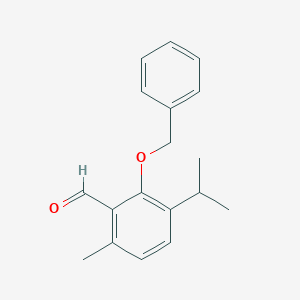
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
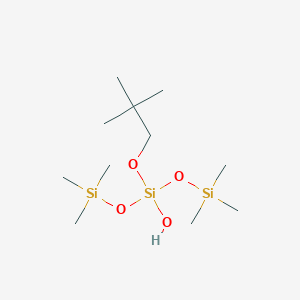

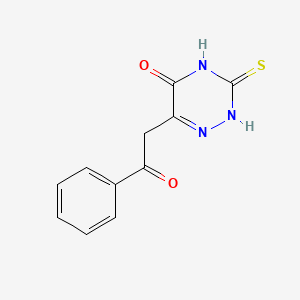
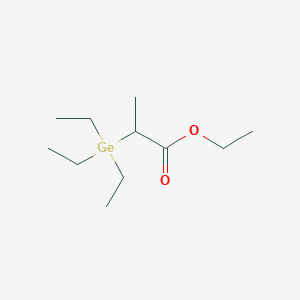
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)


